molecular formula C30H32O9 B14464236 1H-Cyclopenta(c)furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester CAS No. 72845-43-3

1H-Cyclopenta(c)furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester

Cat. No.: B14464236
CAS No.: 72845-43-3
M. Wt: 536.6 g/mol
InChI Key: KGUWKGQBTBRXBV-UHFFFAOYSA-N
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Description

1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester is a complex organic compound with a unique structure It is characterized by the presence of a cyclopentafuran ring system, dicarboxylic acid groups, and phenyleneoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester involves multiple steps. The starting materials typically include cyclopentadiene and furan derivatives. The reaction conditions often require the use of catalysts, such as Lewis acids, to facilitate the formation of the cyclopentafuran ring system. The dicarboxylic acid groups are introduced through oxidation reactions, while the phenyleneoxy linkages are formed via nucleophilic substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the dicarboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Cyclopenta©furan-4,5-dicarboxylic acid, hexahydro-1,3-dioxo-, (1-methylethylidene)bis(4,1-phenyleneoxy(1-methyl-2,1-ethanediyl)) ester stands out due to its unique combination of structural features, including the cyclopentafuran ring, dicarboxylic acid groups, and phenyleneoxy linkages.

Properties

CAS No.

72845-43-3

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

IUPAC Name

2,2,9,22-tetramethyl-7,10,15,21,24-pentaoxapentacyclo[23.2.2.23,6.012,19.013,17]hentriaconta-1(27),3(31),4,6(30),25,28-hexaene-11,14,16,20-tetrone

InChI

InChI=1S/C30H32O9/c1-16-14-35-20-9-5-18(6-10-20)30(3,4)19-7-11-21(12-8-19)36-15-17(2)38-28(33)24-22(26(31)37-16)13-23-25(24)29(34)39-27(23)32/h5-12,16-17,22-25H,13-15H2,1-4H3

InChI Key

KGUWKGQBTBRXBV-UHFFFAOYSA-N

Canonical SMILES

CC1COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC(OC(=O)C4C(CC5C4C(=O)OC5=O)C(=O)O1)C)(C)C

Origin of Product

United States

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